![molecular formula C19H21N3O7 B1239362 [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1239362.png)

[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

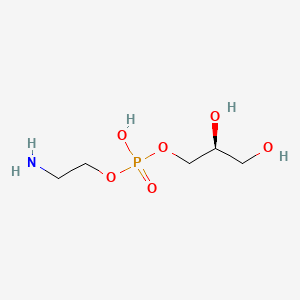

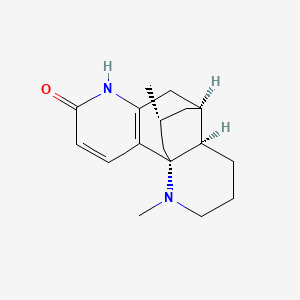

3-(2,4-dimethoxyphenyl)-2-propenoic acid [2-(4-amino-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxoethyl] ester is a cinnamate ester.

Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic System Development

Research on compounds structurally related to [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate focuses on synthesizing heterocyclic systems. These include the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and various pyrimidine derivatives with potential applications in medicinal chemistry and drug development (Selič, Grdadolnik, & Stanovnik, 1997).

Nucleophilic Substitution Reactions

Further research explores nucleophilic substitution reactions of N-2-Haloethyl derivatives of hydantoins, leading to the formation of compounds similar to [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate. These reactions result in new types of maleimides, contributing to the field of organic synthesis and chemical research (Kolyamshin, Mitrasov, Danilov, & Vasil'ev, 2021).

Antimicrobial and Antibacterial Potential

Studies also demonstrate the synthesis and evaluation of related compounds for antimicrobial and antibacterial properties. This includes research on methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts, which have shown promise in antimicrobial activity studies (Gein et al., 2020).

Synthesis of Carba Analogues of Nucleosides

Carba analogues of 2'-deoxy-4'- C -(hydroxymethyl)nucleosides have been synthesized using similar methodologies. These analogues play a significant role in the study of nucleosides, which are crucial components of nucleic acids (Hřebabecký & Holý, 1999).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

The synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential is another area of interest. These studies contribute to the development of new compounds with potential applications in agriculture and medicine (Deohate & Palaspagar, 2020).

Propiedades

Nombre del producto |

[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate |

|---|---|

Fórmula molecular |

C19H21N3O7 |

Peso molecular |

403.4 g/mol |

Nombre IUPAC |

[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C19H21N3O7/c1-21-17(20)16(18(25)22(2)19(21)26)13(23)10-29-15(24)8-6-11-5-7-12(27-3)9-14(11)28-4/h5-9H,10,20H2,1-4H3/b8-6+ |

Clave InChI |

WAFUPYSATWFWHR-SOFGYWHQSA-N |

SMILES isomérico |

CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)/C=C/C2=C(C=C(C=C2)OC)OC)N |

SMILES canónico |

CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C=CC2=C(C=C(C=C2)OC)OC)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)

![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)